
Rituximab
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Overview
Description
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen found on the surface of B cells. It is used primarily in the treatment of various autoimmune diseases and types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia . This compound was first approved for medical use in 1997 and has since become a cornerstone in the treatment of B-cell malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rituximab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody .
Industrial Production Methods
The industrial production of this compound involves several key steps:
Cell Line Development: The gene encoding this compound is inserted into CHO cells.
Cell Culture: The CHO cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography.
Formulation: The purified antibody is formulated into a stable solution for intravenous administration.
Chemical Reactions Analysis
Types of Reactions
Rituximab primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Antibody-Dependent Cellular Cytotoxicity (ADCC): This compound binds to CD20 on B cells, attracting immune cells that kill the targeted B cells.
Complement-Dependent Cytotoxicity (CDC): Binding of this compound to CD20 activates the complement system, leading to cell lysis.
Common Reagents and Conditions
Reagents: this compound itself, immune effector cells, and components of the complement system.
Conditions: Physiological conditions within the human body, typically at body temperature and pH.
Major Products Formed
The major products formed from these reactions are the lysed B cells, which are cleared from the body by the immune system .
Scientific Research Applications
Rituximab has a wide range of applications in scientific research and medicine:
Mechanism of Action
Rituximab exerts its effects by binding to the CD20 antigen on the surface of B cells. This binding triggers several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Ofatumumab: Another anti-CD20 monoclonal antibody that binds a different epitope on CD20.
Obinutuzumab: A humanized anti-CD20 monoclonal antibody with modifications to enhance its efficacy.
Uniqueness of Rituximab
This compound was the first monoclonal antibody approved for the treatment of cancer and has a well-established safety and efficacy profile. Its chimeric nature (mouse/human) allows for effective targeting of B cells while minimizing immune reactions .
Biological Activity
Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen, predominantly expressed on B cells. This compound has been instrumental in treating various B-cell malignancies and autoimmune diseases. Its biological activity is primarily mediated through mechanisms such as complement-mediated cytotoxicity (CMC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.
1. Complement-Mediated Cytotoxicity (CMC)
this compound binding to CD20 activates the complement system, leading to the formation of the membrane attack complex that lyses target B cells. This process is crucial for its antitumor efficacy, particularly in non-Hodgkin lymphoma (NHL) models.
2. Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC involves the recruitment of immune effector cells that recognize and kill this compound-coated B cells. Studies indicate that neutrophils play a significant role in this process, utilizing Fcγ receptors to mediate cytotoxic effects against tumor cells . In murine models, the absence of neutrophils significantly reduced this compound's effectiveness in controlling lymphoma growth .
3. Induction of Apoptosis
this compound can also induce direct apoptosis in B cells through poorly understood signaling pathways. This effect is less prominent compared to CMC and ADCC but contributes to the overall therapeutic action of the drug .
Clinical Efficacy
This compound has demonstrated efficacy across various clinical settings:
- Non-Hodgkin Lymphoma (NHL) : this compound has been pivotal in treating NHL, with combinations like R-CHOP (this compound, cyclophosphamide, doxorubicin, vincristine, and prednisone) showing high response rates. A study reported an objective response rate (ORR) of 81% with this regimen .
- Autoimmune Diseases : In conditions like pemphigus vulgaris and systemic lupus erythematosus (SLE), this compound has shown promising results. For instance, a case series indicated that all patients with pemphigus treated with this compound had a favorable clinical response over 18 months .
Case Studies
Case Study 1: Pemphigus Vulgaris
A study involving 12 patients treated with this compound showed significant clinical improvement, with most patients achieving complete or partial responses after treatment. The therapy was well-tolerated with minimal adverse effects reported .
Case Study 2: Non-Hodgkin Lymphoma
In a comprehensive analysis of NHL patients receiving this compound, it was found that long-term treatment led to sustained remission in a significant proportion of patients. The study highlighted the importance of ADCC mediated by neutrophils in enhancing treatment outcomes .
Table 1: Summary of Key Studies on this compound's Efficacy
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying rituximab's mechanisms in autoimmune diseases?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:
- Population: "In patients with rheumatoid arthritis (RA)..."
- Intervention: "...how does this compound-mediated B-cell depletion..."
- Comparison: "...compared to TNF-α inhibitors..."
- Outcome: "...affect immunoglobulin levels over 12 months?"
Ensure the question addresses gaps in existing literature, such as conflicting efficacy data in systemic lupus erythematosus (SLE) trials versus observational studies .
Q. What are key considerations for designing a robust experimental protocol for this compound trials?
- Methodological Answer :
- Controls : Include placebo or active comparators (e.g., methotrexate) to isolate this compound-specific effects.
- Endpoints : Define primary (e.g., relapse rate reduction) and secondary endpoints (e.g., B-cell repopulation kinetics) aligned with regulatory standards.
- Safety Monitoring : Plan for frequent immunoglobulin (IgG/IgM) level assessments and viral reactivation screening (e.g., JC virus, CMV) due to immunosuppressive risks .
- Ethical Compliance : Adhere to protocols for informed consent, data protection (GDPR), and post-trial care .
Q. How should researchers handle data collection and analysis in this compound studies?
- Methodological Answer :
- Source Data : Maintain detailed records of laboratory parameters (CBC, CRP), infusion schedules, and adverse events using standardized templates .
- Statistical Methods : Use Kaplan-Meier analysis for time-to-event outcomes (e.g., relapse-free survival) and mixed-effects models for longitudinal B-cell depletion data .
- Negative Data : Report non-significant findings (e.g., lack of SLE efficacy in RCTs) to avoid publication bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across autoimmune diseases?
- Methodological Answer : Conduct systematic reviews with meta-regression to identify heterogeneity sources. For example:
- Subgroup Analysis: Stratify by disease severity (e.g., refractory vs. early-stage SLE) or biomarker status (e.g., anti-dsDNA titers).
- Mechanistic Studies: Use flow cytometry to compare B-cell depletion depth between responders and non-responders .
- Real-World Evidence: Leverage registries to assess long-term outcomes not captured in RCTs .
Q. What methodologies are optimal for studying this compound's long-term safety profile?
- Methodological Answer :
- Longitudinal Cohorts : Track hypogammaglobulinemia incidence using time-to-event analysis and adjust for confounders (e.g., prior immunosuppressant use) .
- Viral Reactivation Monitoring : Implement quantitative PCR for latent viruses (BK, EBV) at predefined intervals (e.g., weeks 0, 12, 26) .
- Risk-Benefit Modeling : Use Markov models to weigh infection risks against disease-modifying benefits in specific populations .
Q. How can ethical challenges in this compound trials (e.g., placebo use, vulnerable populations) be addressed?
- Methodological Answer :
- Placebo Justification : Apply the Declaration of Helsinki criteria—use placebo only if no proven intervention exists (e.g., rare autoimmune conditions) .
- Inclusivity : Ensure underrepresented groups (e.g., pediatric patients) are included, with tailored consent processes .
- Data Transparency : Pre-register trials on ClinicalTrials.gov and share anonymized datasets via repositories .
Q. What experimental approaches validate this compound biosimilarity in preclinical/clinical studies?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Compare AUC, Cmax, and B-cell depletion kinetics between biosimilars and originators .
- Immunogenicity Testing : Assess anti-drug antibody rates using bridging ELISA assays.
- Real-World Comparators : Use propensity score matching to evaluate effectiveness in insurance-mandated biosimilar cohorts .
Q. Methodological Resources
Properties
CAS No. |
174722-31-7 |
---|---|
Molecular Formula |
C6416H9874N1688O1987S44 |
Molecular Weight |
Unspecified |
Synonyms |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.